An In-depth Technical Guide to 2-Ethyl-5-methylthiophene: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 2-Ethyl-5-methylthiophene: Properties, Synthesis, and Characterization
Introduction
2-Ethyl-5-methylthiophene is a substituted thiophene derivative with the chemical formula C₇H₁₀S.[1][2] As a member of the thiophene family, a class of heterocyclic compounds containing a five-membered ring with one sulfur atom, it shares the aromatic characteristics that make these compounds valuable building blocks in medicinal chemistry and materials science.[3] The presence of alkyl substituents, an ethyl group at the 2-position and a methyl group at the 5-position, influences its electronic properties and reactivity, making it a subject of interest for researchers in drug development and organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of 2-Ethyl-5-methylthiophene, along with detailed protocols for its synthesis, purification, and analytical characterization.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to comprehending the properties and reactivity of 2-Ethyl-5-methylthiophene.
Molecular Structure of 2-Ethyl-5-methylthiophene
Caption: Ball-and-stick model of 2-Ethyl-5-methylthiophene.
Key Identifiers:
Physical and Spectroscopic Properties
The physical and spectroscopic properties of 2-Ethyl-5-methylthiophene are crucial for its handling, purification, and identification.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 160-161 °C at 760 mmHg | |
| Melting Point | Not available | |
| Density | 0.965 g/cm³ at 25 °C | |
| Refractive Index | 1.507 at 20 °C | |
| Solubility | Insoluble in water, soluble in organic solvents | |
| Mass Spectrum (m/z) | 126 (M+), 111, 97, 59, 45 |
Chemical Properties and Reactivity
Thiophene and its derivatives are aromatic compounds that readily undergo electrophilic aromatic substitution reactions. The electron-donating nature of the alkyl groups in 2-Ethyl-5-methylthiophene activates the thiophene ring towards electrophiles, with substitution occurring preferentially at the vacant 3- and 4-positions.
Key Reactions:
-
Electrophilic Aromatic Substitution: 2-Ethyl-5-methylthiophene can undergo various electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The directing effects of the ethyl and methyl groups will influence the position of substitution.
-
Metalation: Like other thiophenes, 2-Ethyl-5-methylthiophene can be deprotonated at the carbon atoms adjacent to the sulfur using strong bases like organolithium reagents. This forms a thienyllithium species, which is a versatile intermediate for introducing a variety of functional groups.
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone under controlled conditions. However, strong oxidizing agents can lead to ring cleavage.
-
Reduction: The thiophene ring is generally resistant to catalytic hydrogenation under mild conditions that would reduce a benzene ring. More forcing conditions can lead to the saturation of the ring to form a tetrahydrothiophene derivative.
Synthesis of 2-Ethyl-5-methylthiophene
A common and effective method for the synthesis of 2-Ethyl-5-methylthiophene involves a two-step process starting from 2-methylthiophene: Friedel-Crafts acylation followed by Clemmensen reduction.[4]
Synthetic Workflow
Caption: Synthetic pathway for 2-Ethyl-5-methylthiophene.
Part 1: Friedel-Crafts Acylation of 2-Methylthiophene
This reaction introduces a propionyl group onto the 5-position of the 2-methylthiophene ring.[4][5][6]
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add propionyl chloride (1.0 equivalent) dropwise from the dropping funnel.
-
Substrate Addition: After the addition of propionyl chloride is complete, add 2-methylthiophene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-propionyl-5-methylthiophene.
Part 2: Clemmensen Reduction of 2-Propionyl-5-methylthiophene
This step reduces the ketone functionality of the intermediate to a methylene group, yielding the final product.[7][8]
Experimental Protocol:
-
Amalgam Preparation: Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Substrate Addition: Add the crude 2-propionyl-5-methylthiophene from the previous step to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reaction.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The crude 2-Ethyl-5-methylthiophene is purified by fractional distillation under reduced pressure to obtain the pure product.[9][10][11]
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column.
-
Distillation: Heat the crude product in the distillation flask. Collect the fraction that distills at the boiling point of 2-Ethyl-5-methylthiophene at the corresponding pressure.
Analytical Characterization
The identity and purity of the synthesized 2-Ethyl-5-methylthiophene are confirmed using various analytical techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the compound and confirm its molecular weight.[12][13][14]
Experimental Protocol:
-
GC Column: Use a nonpolar capillary column (e.g., HP-5MS).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Injection: Inject a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).
-
MS Detection: Acquire mass spectra in the electron ionization (EI) mode.
Expected Results: A single major peak in the chromatogram corresponding to 2-Ethyl-5-methylthiophene. The mass spectrum should show a molecular ion peak (M+) at m/z 126 and characteristic fragmentation patterns.[2]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule.[15][16][17][18][19]
NMR Analysis Workflow
Caption: Workflow for NMR-based structural confirmation.
¹H NMR (in CDCl₃):
-
δ ~6.5-6.8 ppm (2H, m): Two signals corresponding to the two protons on the thiophene ring.
-
δ ~2.7 ppm (2H, q): A quartet for the two methylene protons of the ethyl group, coupled to the methyl protons.
-
δ ~2.4 ppm (3H, s): A singlet for the three protons of the methyl group attached to the thiophene ring.
-
δ ~1.2 ppm (3H, t): A triplet for the three methyl protons of the ethyl group, coupled to the methylene protons.
¹³C NMR (in CDCl₃):
-
δ ~140-145 ppm: Two signals for the two quaternary carbons of the thiophene ring bonded to the alkyl groups.
-
δ ~120-125 ppm: Two signals for the two CH carbons of the thiophene ring.
-
δ ~25 ppm: Signal for the methylene carbon of the ethyl group.
-
δ ~15 ppm: Signal for the methyl carbon attached to the thiophene ring.
-
δ ~15 ppm: Signal for the methyl carbon of the ethyl group.
Safety and Handling
2-Ethyl-5-methylthiophene should be handled with appropriate safety precautions in a well-ventilated fume hood.[20][21][22][23][24] Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. In case of a spill, absorb with an inert material and dispose of it as chemical waste.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of 2-Ethyl-5-methylthiophene, along with robust and reliable protocols for its synthesis, purification, and characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and organic synthesis, facilitating the effective utilization of this versatile thiophene derivative in their research endeavors.
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